molecular formula C14H12N4 B11085351 3,5-Diphenyl-1H-1,2,4-triazol-1-amine

3,5-Diphenyl-1H-1,2,4-triazol-1-amine

Cat. No.: B11085351
M. Wt: 236.27 g/mol
InChI Key: YSJGEOFZICPMOC-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1H-1,2,4-triazol-1-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of two phenyl groups attached to the 3rd and 5th positions of the triazole ring. The triazole ring itself is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diphenyl-1H-1,2,4-triazol-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with carboxylic acids or their derivatives, followed by cyclization to form the triazole ring. For example, the reaction of benzohydrazide with benzaldehyde under acidic conditions can yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-1H-1,2,4-triazol-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.

Scientific Research Applications

3,5-Diphenyl-1H-1,2,4-triazol-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-1H-1,2,4-triazol-1-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. For example, the compound has been shown to inhibit aromatase, an enzyme involved in estrogen synthesis, which is a target for certain anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diphenyl-1H-1,2,4-triazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

3,5-diphenyl-1,2,4-triazol-1-amine

InChI

InChI=1S/C14H12N4/c15-18-14(12-9-5-2-6-10-12)16-13(17-18)11-7-3-1-4-8-11/h1-10H,15H2

InChI Key

YSJGEOFZICPMOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)N

Origin of Product

United States

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